molecular formula C16H16N2O B11650939 3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile CAS No. 314754-32-0

3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile

Cat. No.: B11650939
CAS No.: 314754-32-0
M. Wt: 252.31 g/mol
InChI Key: XDZQOJLBGAVNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile (CAS 314754-32-0) is a synthetic compound based on the tetrahydrocarbazole scaffold, a structure of high interest in medicinal chemistry . Tetrahydrocarbazole systems are present in the framework of a number of indole-type alkaloids of biological interest . These classes of compounds are known to possess significant biological activities, and derivatives have been extensively researched for their widespread potential applications in traditional medicine . Modern scientific investigation has identified that tetrahydrocarbazole derivatives can exhibit a range of pharmacological properties, including antibiotic, anti-carcinogenic, antiviral, and anti-inflammatory activities . The core carbazole structure is also widely used as an intermediate in the preparation of synthetic dyes, agrochemicals, and pharmaceuticals . The molecular structure of this compound integrates a propanenitrile moiety, which can influence its electronic properties and reactivity, making it a valuable building block for further chemical exploration and development in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Chemical Identifiers • CAS Registry Number: 314754-32-0 • Molecular Formula: C16H16N2O • Molecular Weight: 252.31 g/mol • InChIKey: XDZQOJLBGAVNKI-UHFFFAOYSA-N Safety and Usage This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

314754-32-0

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propanenitrile

InChI

InChI=1S/C16H16N2O/c1-11-6-7-14-13(10-11)12-4-2-5-15(19)16(12)18(14)9-3-8-17/h6-7,10H,2-5,9H2,1H3

InChI Key

XDZQOJLBGAVNKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCC#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Substituted Indole Derivatives

A two-step protocol involves the formation of the tetrahydrocarbazole core via acid-catalyzed cyclocondensation, followed by side-chain introduction:

Step 1: 6-Methylindole undergoes cyclization with γ-keto esters under H₂SO₄ catalysis (0°C to 25°C, 12–24 h) to yield 6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazole. The reaction proceeds via enolate intermediacy, with yields of 68–72%.

Step 2: Propanenitrile incorporation is achieved through nucleophilic substitution using acrylonitrile and K₂CO₃ in DMF (80°C, 8 h). This step exhibits moderate regioselectivity (64–69% yield), necessitating chromatographic purification.

Friedel-Crafts Alkylation with Nitrile Electrophiles

Direct alkylation of preformed tetrahydrocarbazole derivatives using 3-bromopropionitrile in the presence of AlCl₃ (CH₂Cl₂, reflux, 6 h) provides a one-pot route. This method bypasses intermediate isolation but suffers from competing polymerization of acrylonitrile, limiting yields to 45–52%.

Optimization Note: Substituting AlCl₃ with FeCl₃ reduces side reactions, improving yields to 58% while maintaining regioselectivity >90%.

Advanced Catalytic and Enantioselective Approaches

Palladium-Catalyzed Cyanoalkylation

A 2023 advancement employs Pd(OAc)₂/Xantphos catalytic systems to couple 9-bromo-6-methyl-1-oxotetrahydrocarbazole with cyanoethylzinc bromide (THF, 60°C, 12 h). This method achieves 75–78% yield with excellent functional group tolerance.

Mechanistic Insight: Oxidative addition of the C–Br bond to Pd(0) precedes transmetallation with the organozinc reagent, culminating in reductive elimination to form the C–C bond.

Asymmetric Synthesis via Chiral Phase-Transfer Catalysis

Chiral quaternary ammonium salts (e.g., Maruoka catalyst) enable enantioselective alkylation of tetrahydrocarbazole precursors with racemic bromopropionitrile. Reported enantiomeric excess (ee) values reach 82% for the (R)-enantiomer, though scalability remains limited by catalyst cost.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.22 (s, 1H, ArH), 4.32 (t, J = 7.2 Hz, 2H, CH₂CN), 2.91–2.85 (m, 2H, tetrahydro ring), 2.40 (s, 3H, CH₃), 2.35–2.28 (m, 4H, tetrahydro ring).

  • IR (KBr): ν 2245 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 65:35, 1.0 mL/min) confirms >98% purity, with retention time (t₃) = 12.7 min.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic cyclocondensation steps, reducing reaction times from 24 h to 45 min. Pilot-scale trials demonstrate 85% yield at 10 kg/batch throughput.

Waste Stream Management

The nitrile group necessitates specialized wastewater treatment to avoid cyanide contamination. Catalytic hydrogenation over Raney Ni converts residual nitriles to amines, achieving <1 ppm cyanide in effluent.

Comparative Evaluation of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation68–7295–98Scalable, minimal side productsMulti-step purification
Friedel-Crafts45–5890–93One-pot synthesisPolymerization side reactions
Pd-catalyzed coupling75–7898–99High efficiencyCatalyst cost

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbazole derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs are compared below:

Compound Name Core Structure Substituents/Modifications Biological Activity Synthesis Highlights
3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile (Target) Tetrahydrocarbazole 6-methyl, 1-oxo, 9-propanenitrile Not explicitly reported Likely involves cyanation steps
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Carbazole 9-(1,3,4-oxadiazole-ethanone), 2-methyl Antimicrobial, antifungal Condensation with acetic anhydride
N-{3-[(6-Methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole 6-methyl, 9-(3-acetamidobenzoyl) Not explicitly reported Amide coupling, IR/NMR validation

Key Observations:

  • Substituent Effects: The propanenitrile group in the target compound is more electrophilic than the acetamide group in or the oxadiazole-ethanone in . This may enhance covalent interactions with biological targets (e.g., enzyme active sites). The 1-oxo group in the target compound could facilitate hydrogen bonding, a feature absent in the patent derivative .

Physicochemical Properties

Property Target Compound Oxadiazole Analog Patent Derivative
LogP (Predicted) ~2.1 (moderate lipo.) ~1.8 ~1.5
Aqueous Solubility Low (nitrile polarity) Moderate (oxadiazole) High (amide H-bonding)
IR Signature ν(CN) ~2200 cm⁻¹ ν(C=O) ~1700 cm⁻¹ ν(NH) ~3300 cm⁻¹

Q & A

Q. Characterization Techniques :

  • Spectroscopy : IR (carbonyl stretching at ~1700 cm⁻¹), 1H^1 \text{H}/13C^{13} \text{C} NMR (aromatic protons at δ 6.5–8.0 ppm, nitrile signals at δ ~120 ppm in 13C^{13} \text{C}), and mass spectrometry (molecular ion peaks matching expected molecular weights) .
  • Elemental Analysis : Confirmation of C, H, N content.

Q. Table 1: Example Reaction Conditions

StepReagents/CatalystsTemperatureYield (%)Reference
EsterificationEthanol, H₂SO₄Reflux85–90
Grignard AdditionMethylmagnesium iodide0–5°C70–75
CyclizationPPA or PTSA80–100°C60–65

Basic: How is the initial pharmacological screening of this compound conducted?

Methodological Answer:
Initial screening focuses on receptor binding assays and enzyme inhibition studies. For example:

  • Thromboxane Receptor Antagonism : Competitive binding assays using radiolabeled ligands (e.g., 3H^3 \text{H}-SQ29548) in platelet membranes .
  • Prostaglandin D₂ (PGD₂) Inhibition : Measurement of PGD₂ levels in mast cells via ELISA after IgE-mediated activation .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. Key Parameters :

  • Dose-Response Curves : Generated using 5–6 concentrations (typically 1 nM–100 µM).
  • Controls : Ramatroban (a structurally related thromboxane antagonist) is used as a positive control .

Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?

Methodological Answer:
Optimization involves systematic variation of catalysts, solvents, and temperatures:

  • Catalyst Screening : Compare PPA, H₃PO₄, and PTSA for cyclization efficiency. PTSA often provides milder conditions and reduced side products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Temperature Control : Lower temperatures (e.g., 0–5°C) during Grignard addition minimize decomposition .

Q. Table 2: Catalyst Efficiency Comparison

CatalystReaction Time (h)Yield (%)Purity (%)
PPA66090
PTSA46595
H₃PO₄85585

Advanced: What crystallographic tools are recommended for resolving structural ambiguities?

Methodological Answer:

  • X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Key steps include:
    • Data collection at low temperature (100 K) to reduce thermal motion.
    • Twin refinement if crystal twinning is observed .
  • Visualization : ORTEP-3 for generating thermal ellipsoid diagrams to assess bond lengths and angles .

Case Study : A related carbazole derivative showed discrepancies in nitro group orientation, resolved via high-resolution (0.8 Å) data and Hirshfeld surface analysis .

Advanced: How do substituent modifications influence biological activity in tetrahydrocarbazole derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance receptor binding affinity (e.g., thromboxane receptors) by increasing electrophilicity of the carbazole core .
  • Methyl Substituents : Improve metabolic stability by sterically shielding reactive sites (e.g., 6-methyl in the target compound) .

Q. Table 3: Biological Activity of Analogues

SubstituentThromboxane IC₅₀ (nM)PGD₂ Inhibition (%)
6-Methyl15 ± 292 ± 3
6-Chloro8 ± 188 ± 4
6-Fluoro10 ± 190 ± 2

Advanced: How can contradictory data on bioactivity be resolved?

Methodological Answer:
Contradictions often arise from assay variability or structural polymorphism. Strategies include:

  • Crystallographic Validation : Confirm the active conformation via X-ray structures. For example, Ramatroban’s R-configuration at C3 is critical for thromboxane antagonism .
  • Dose-Response Repetition : Conduct triplicate assays across independent labs to rule out technical artifacts.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile divergent IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.